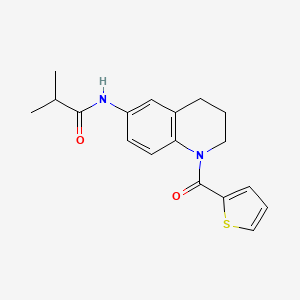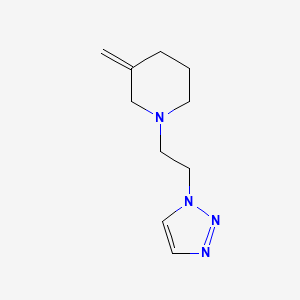
(E)-3-(4-bromophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , (E)-3-(4-bromophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide, is a derivative of acrylamide with potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can be used to infer some aspects of the compound's characteristics.
Synthesis Analysis
The synthesis of related acrylamide derivatives is described in the first paper, where a series of 2-(N-cyclicamino)quinolines combined with methyl (E)-3-(2/3/4-aminophenyl)acrylates were synthesized for potential antiparasitic activities . Although the exact synthesis of the compound is not detailed, the methods used for similar compounds typically involve the coupling of amines with acrylates, which could be a plausible route for synthesizing the compound of interest.
Molecular Structure Analysis
The second paper provides information on the molecular structure analysis of related compounds through X-ray crystallography, IR, 1H-NMR, 13C-NMR, mass spectroscopy, and elemental analyses . These techniques are essential for confirming the stereochemistry and structure of acrylamide derivatives. For the compound , such analyses would be critical to determine its precise configuration and confirm the presence of the (E)-stereochemistry.
Chemical Reactions Analysis
While the provided papers do not discuss the chemical reactions of the specific compound, they do mention the reactivity of similar acrylamide derivatives. The reactivity is often influenced by the substituents on the acrylamide moiety, which can affect the compound's ability to participate in further chemical transformations. The presence of a bromophenyl group in the compound of interest suggests potential for further reactions, such as Suzuki coupling, due to the bromine's reactivity.
Physical and Chemical Properties Analysis
The first paper mentions the ADME drug-like properties of synthesized compounds, which were predicted using SwissADME software . This suggests that the compound may also have predictable ADME profiles, which would be important for its potential as a pharmacological agent. The physical properties such as solubility, melting point, and stability would be influenced by the compound's molecular structure, particularly the presence of the bromophenyl and hexahydrocinnolinyl groups.
Applications De Recherche Scientifique
Tyrosine Kinase Inhibitors
A study on 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides, which are potent pan-erbB tyrosine kinase inactivators, highlighted their significance in inhibiting epidermal growth factor receptor (EGFR) and their role in clinical trials. These compounds, through modification at the acrylamide group, showed varied inhibitory activities suggesting the importance of acrylamide derivatives in developing therapeutic agents against cancer (Smaill et al., 2001) Tyrosine kinase inhibitors study.
Fluorescence Binding with Bovine Serum Albumin
Another research explored the synthesis of p-hydroxycinnamic acid amides and their interactions with bovine serum albumin (BSA), showcasing the fluorescent binding capabilities of these compounds. This demonstrates the acrylamide derivatives' potential in bioanalytical applications and their interactions with proteins, providing insights into protein-ligand interactions (Meng et al., 2012) Fluorescence binding study.
Acrylamide in Laboratory Safety
Research on acrylamide's genotoxicity in human lymphocytes underscores its DNA-damaging potential, indicating the occupational hazard it may pose in laboratory settings where acrylamide is used, particularly in polyacrylamide gel electrophoresis (PAGE) (Błasiak et al., 2004) Genotoxicity of acrylamide study.
Acrylamide's Role in Food Chemistry
A review of acrylamide's chemistry, biochemistry, and safety discusses its formation in foods during high-temperature processing and its implications for human health. This highlights the significance of understanding acrylamide's formation mechanisms and potential health risks, reinforcing the need for research into minimizing its presence in food products (Friedman, 2003) Acrylamide in food chemistry review.
Propriétés
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-22-18(24)11-13-10-15(7-8-16(13)21-22)20-17(23)9-4-12-2-5-14(19)6-3-12/h2-6,9,11,15H,7-8,10H2,1H3,(H,20,23)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWBFROUDRYEQV-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C=CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)/C=C/C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-bromophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Cyclohexyl-2-hydroxyethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2537179.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2537185.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2537187.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2537189.png)
![6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2537190.png)
![N-cyclohexyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2537192.png)
![6-hydroxy-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2537193.png)
![4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2537194.png)
![1-(4-Tert-butylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2537195.png)
